molecular formula C9H10BrNO3 B1383143 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone CAS No. 1823958-01-5

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone

Cat. No.: B1383143
CAS No.: 1823958-01-5
M. Wt: 260.08 g/mol
InChI Key: YCCQLMWEHKXXTD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is part of the pyridine family, characterized by a bromine atom and two methoxy groups attached to the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Scientific Research Applications

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone has several applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

Preparation Methods

The synthesis of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone typically involves the bromination of 2,6-dimethoxypyridine followed by an acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acylation step . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

1-(5-Bromo-2,6-dimethoxy-3-pyridinyl)-ethanone can be compared with other similar compounds, such as:

    1-(5-Chloro-2,6-dimethoxypyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Fluoro-2,6-dimethoxypyridin-3-yl)ethanone: Contains a fluorine atom instead of bromine.

    1-(5-Iodo-2,6-dimethoxypyridin-3-yl)ethanone: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific reactivity and binding properties conferred by the bromine atom .

Properties

IUPAC Name

1-(5-bromo-2,6-dimethoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-5(12)6-4-7(10)9(14-3)11-8(6)13-2/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCQLMWEHKXXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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